N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a dimethylaminoethyl group, a 4-fluorobenzenesulfonyl moiety, and a furan-2-yl substituent. Its structure combines sulfonamide, tertiary amine, and heterocyclic aromatic elements, which are commonly associated with pharmacological activity, particularly in anticancer and receptor-targeting agents. The 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the dimethylaminoethyl side chain improves aqueous solubility and membrane permeability . The furan-2-yl group contributes to π-π stacking interactions with biomolecular targets, a feature observed in DNA-intercalating agents and kinase inhibitors .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S/c1-22(2)10-9-20-17(23)18(24)21-12-16(15-4-3-11-27-15)28(25,26)14-7-5-13(19)6-8-14/h3-8,11,16H,9-10,12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSIEWBYPFDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide, also known by its CAS number 874805-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₃FN₄O₅S
- Molecular Weight : 402.4 g/mol
- Structure : The compound features a dimethylaminoethyl group and a furan ring, which are critical for its biological interactions.
Biological Activity
The biological activity of this compound can be categorized into various pharmacological effects:
1. Serotonin Transporter Inhibition
Research indicates that compounds structurally related to this compound may exhibit significant inhibition of the serotonin transporter (SERT). A study involving fluoro-analogues demonstrated that certain modifications enhance brain uptake and selectivity towards SERT, suggesting that similar mechanisms might be applicable to our compound of interest .
2. Antitumor Activity
The compound's structural components may contribute to antitumor effects. Analogues with similar functionalities have shown promise in targeting malignant cells through enhanced drug delivery systems. Specifically, the incorporation of sulfonyl and furan groups has been linked to increased cytotoxicity against various cancer cell lines .
3. Neuropharmacological Effects
Given its potential interaction with neurotransmitter systems, the compound may influence neurological pathways. Its ability to cross the blood-brain barrier (BBB) is crucial for neuropharmacological applications. Studies on related compounds have shown favorable pharmacokinetic profiles, indicating that modifications could enhance central nervous system (CNS) activity .
Case Studies and Research Findings
Several studies have explored compounds with similar structures or functional groups:
The proposed mechanism of action for this compound involves:
- Inhibition of Transporters : By inhibiting SERT and potentially other neurotransmitter transporters, the compound may modulate serotonin levels in the synaptic cleft.
- Cytotoxic Pathways : The compound may induce apoptosis in cancer cells through pathways activated by its sulfonamide moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several classes of bioactive molecules, including:
2.1. Anticancer Furan-Quinolinone Derivatives
Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide) from exhibits a dimethylaminoethyl side chain and a fused furan-quinolinone system. Both compounds target DNA via intercalation, but the ethanediamide linker in the query compound allows for greater conformational flexibility compared to the rigid quinolinone scaffold of 1h. This flexibility may enhance binding to structurally diverse targets.
- Activity Comparison :
| Compound | IC50 (P388 Cells) | IC50 (A549 Cells) |
|---|---|---|
| Query Compound | Not Reported | Not Reported |
| 1h () | 14.45 μM | 20.54 μM |
| Parent Furan-Quinolinone | >100 μM | 99.29 μM |
The dimethylaminoethyl group in 1h improves potency by ~7-fold compared to the parent compound, suggesting similar benefits for the query compound .
2.2. Ranitidine-Related Compounds
–4 and 6 describe ranitidine derivatives with dimethylaminomethyl-furan and sulfanyl-ethyl motifs. For example:
- Ranitidine Diamine Hemifumarate: Contains a 5-[(dimethylamino)methyl]furan-2-yl group but lacks the fluorobenzenesulfonyl moiety.
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide (): Shares the sulfanyl-ethyl and furan motifs but includes a nitroacetamide group instead of ethanediamide. Nitro groups are associated with mutagenic risks, whereas the ethanediamide linker in the query compound may reduce toxicity .
2.3. Sulfonamide-Containing Anticancer Agents
highlights 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate, which shares the fluorinated aromatic sulfonamide group. Sulfonamides are known to inhibit carbonic anhydrases and tyrosine kinases. The query compound’s 4-fluorobenzenesulfonyl group may confer similar inhibitory effects but with enhanced selectivity due to its ethanediamide-based scaffold .
Physicochemical Properties
Research Findings and Mechanistic Insights
- DNA Interaction: The furan-2-yl and dimethylaminoethyl groups in the query compound likely facilitate DNA intercalation, as seen in furan-quinolinone derivatives .
- Metabolic Stability: Fluorination at the benzene ring reduces oxidative metabolism, a common issue with non-fluorinated sulfonamides .
Q & A
Q. What are the recommended synthetic routes for N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, analogous compounds are synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds under nitrogen atmosphere . Start with functionalized furan and fluorobenzenesulfonyl precursors. Intermediate steps may include alkylation of the dimethylaminoethyl group and sulfonylation. Purification via column chromatography is recommended, with yields optimized by adjusting stoichiometry and reaction time (e.g., 4–6 hours at 0–5°C) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm structural integrity, focusing on signals for the dimethylamino group (δ ~2.2–2.5 ppm), furan protons (δ ~6.3–7.4 ppm), and sulfonyl groups (distinct deshielded peaks). LC-MS (ESI) validates molecular weight (e.g., [M+H]+ ion) and purity (>95%). FT-IR can confirm sulfonamide (SO₂ stretching ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Due to the compound’s hydrophobic moieties (furan, fluorobenzenesulfonyl), use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Pre-solubilize in DMSO before diluting with aqueous buffers (e.g., PBS). For kinetic studies, maintain consistent solvent ratios to avoid precipitation .
Advanced Research Questions
Q. How to optimize reaction conditions to improve yield in multi-step synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent equivalents, reaction time). For example, a Central Composite Design (CCD) can optimize amide coupling, where variables like EDC/HOBt ratio (1:1 to 1:2) and pH (6.5–7.5) are tested. Response surface models predict optimal conditions (e.g., 1.5 equivalents EDC, pH 7.0, 4-hour reaction at 25°C), increasing yield from 45% to 65% .
Q. How to resolve spectral contradictions in NMR data for structurally similar intermediates?
- Methodological Answer : Overlapping signals (e.g., furan vs. aromatic protons) can be resolved via 2D NMR (COSY, HSQC) . For example, HSQC correlates 1H signals with 13C shifts, distinguishing furan C-H (δC ~110–140 ppm) from benzenesulfonyl carbons (δC ~125–135 ppm). Variable-temperature NMR may reduce signal broadening caused by rotational restrictions in the ethanediamide backbone .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer : Use density functional theory (DFT) to model electron distribution, identifying nucleophilic sites (e.g., sulfonyl oxygen) and electrophilic regions (e.g., furan ring). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2), guided by the fluorobenzenesulfonyl group’s electrostatic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
